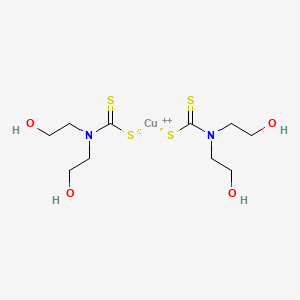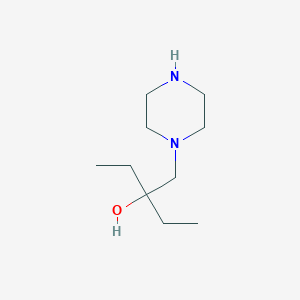![molecular formula C11H13NO3 B13827299 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)
3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal: is a chemical compound known for its unique structure and properties It contains a dihydroxyphenyl group, which is a common motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal typically involves the condensation of 3,4-dihydroxyphenylacetaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antioxidant properties.
- Used in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
- Studied for its effects on cellular processes and potential as a pharmacological agent.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal involves its interaction with various molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The imine group can interact with nucleophiles, affecting enzyme activity and other biochemical pathways. The compound’s effects are mediated through its ability to modulate these molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
3-(2,4-Dihydroxyphenyl)propanoic acid: Known for its competitive inhibition of tyrosinase, a key enzyme in melanin synthesis.
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride:
Uniqueness: 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-[2-(3,4-dihydroxyphenyl)ethylimino]propanal |
InChI |
InChI=1S/C11H13NO3/c13-7-1-5-12-6-4-9-2-3-10(14)11(15)8-9/h2-3,5,7-8,14-15H,1,4,6H2 |
InChI-Schlüssel |
FZPSVRYJDPYKHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCN=CCC=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


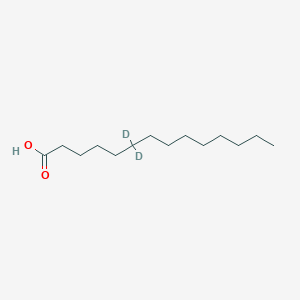
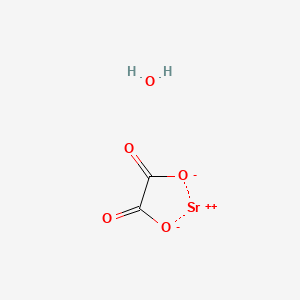
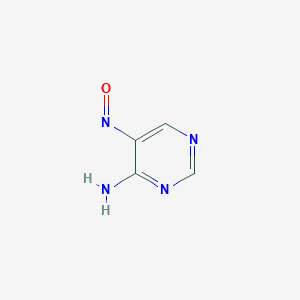
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)
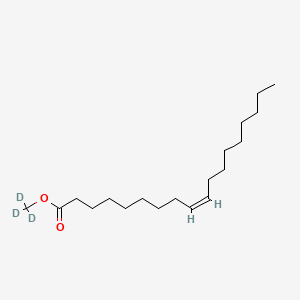
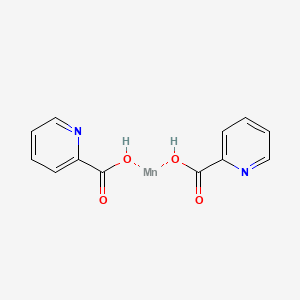
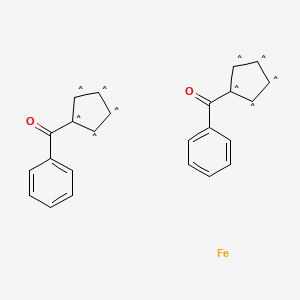
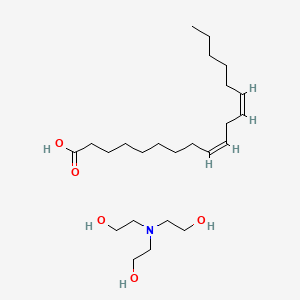
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)

